molecular formula C10H12O3 B8472326 3-Ethyl-4-hydroxy-5-methyl-benzoic acid

3-Ethyl-4-hydroxy-5-methyl-benzoic acid

Cat. No. B8472326
M. Wt: 180.20 g/mol
InChI Key: OVZIQWZTZMYTMF-UHFFFAOYSA-N
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Patent
US08580824B2

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (78.8 g, 0.48 mol) in DMSO (585 mL), a solution of NaH2PO4 dihydrate (17.3 g, 0.144 mol) in water (160 mL) is added over a period of 13 min. The mixture is stirred at rt an a solution of NaClO2 (65.17 g, 0.577 mol) in water (160 mL) is added while the mixture is cooled with an ice-bath. The mixture is stirred for 1 h before a second portion of NaClO2 (43.44 g, 0.480 mol) in water (100 mL) is added while the temperature is kept between 25 and 40° C. with an ice-bath. The yellow suspension is stirred at rt for 24 h before it is acidified with 32% aq. HCl to pH 2-3. The mixture is extracted with TBME (250 mL), the org. extract is washed with water, and the washings are extracted back with TBME. The solvent of the combined org. extracts is evaporated to give crude 3-ethyl-4-hydroxy-5-methyl-benzoic acid (80.3 g) as a yellow solid.
Quantity
78.8 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4 dihydrate
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
585 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
65.17 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
43.44 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[OH:11])[CH:6]=[O:7])[CH3:2].[O-:13]Cl=O.[Na+].Cl>CS(C)=O.O>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[OH:11])[C:6]([OH:13])=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
78.8 g
Type
reactant
Smiles
C(C)C=1C=C(C=O)C=C(C1O)C
Name
NaH2PO4 dihydrate
Quantity
17.3 g
Type
reactant
Smiles
Name
Quantity
585 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
65.17 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
43.44 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow suspension is stirred at rt for 24 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added while the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled with an ice-bath
ADDITION
Type
ADDITION
Details
is added while the temperature
CUSTOM
Type
CUSTOM
Details
is kept between 25 and 40° C. with an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with TBME (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
is washed with water
EXTRACTION
Type
EXTRACTION
Details
the washings are extracted back with TBME
CUSTOM
Type
CUSTOM
Details
extracts is evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C=1C=C(C(=O)O)C=C(C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 80.3 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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